
Pentanedioic acid, mono(2-(dichloroamino)-2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid is a chemical compound with the molecular formula C9H15Cl2NO4 and a molecular weight of 272.1257 g/mol . This compound is characterized by the presence of a dichloroamino group, a methylpropoxy group, and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves several steps. One common synthetic route includes the reaction of 2-(dichloroamino)-2-methylpropanol with a suitable pentanoic acid derivative under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid can be compared with other similar compounds, such as:
2-(dichloroamino)-2-methylpropanoic acid: Lacks the pentanoic acid moiety.
5-(2-amino-2-methylpropoxy)-5-oxopentanoic acid: Contains an amino group instead of a dichloroamino group.
5-[2-(chloroamino)-2-methylpropoxy]-5-oxopentanoic acid: Contains a chloroamino group instead of a dichloroamino group.
These comparisons highlight the unique structural features and reactivity of 5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
82224-88-2 |
|---|---|
Molecular Formula |
C9H15Cl2NO4 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
5-[2-(dichloroamino)-2-methylpropoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15Cl2NO4/c1-9(2,12(10)11)6-16-8(15)5-3-4-7(13)14/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
UVZCJDALSYJEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CCCC(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


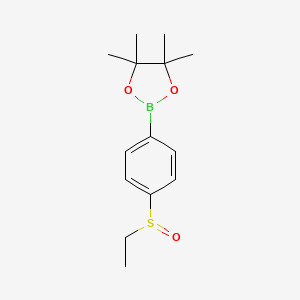
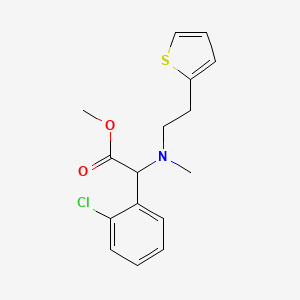
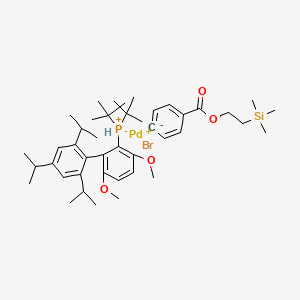

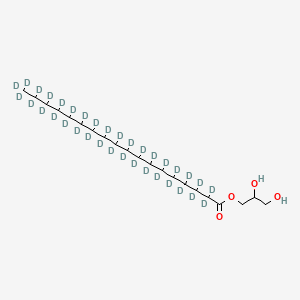
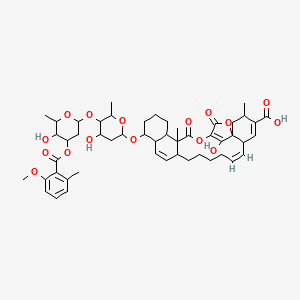
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
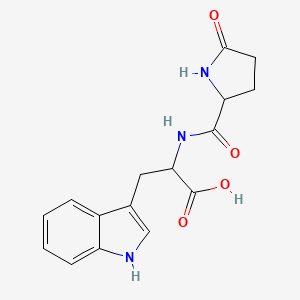
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
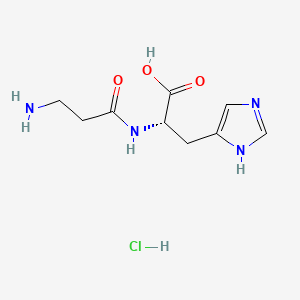
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
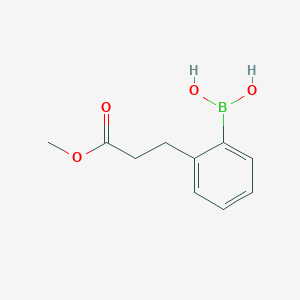
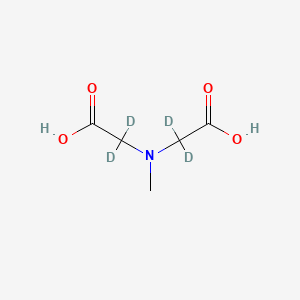
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
